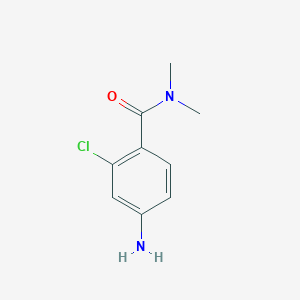

4-amino-2-chloro-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZVBNRQCDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449237 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-06-3 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Utility of 4-amino-2-chloro-N,N-dimethylbenzamide in Contemporary Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that can serve as springboards for the development of potent and selective therapeutic agents. Within this context, substituted benzamides have emerged as a privileged class of compounds, owing to their versatile biological activities and amenability to synthetic modification. This technical guide provides an in-depth exploration of 4-amino-2-chloro-N,N-dimethylbenzamide, a key synthetic intermediate whose structural motifs are integral to the creation of next-generation antiviral and anticancer therapeutics. We will dissect the synthetic routes to and from this compound, elucidate its role in the generation of biologically active molecules, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed to be a comprehensive resource, blending established chemical principles with cutting-edge applications to showcase the strategic importance of this unassuming yet powerful building block.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in the design of a vast array of pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antiemetic, antipsychotic, and anticancer properties.[1] Its prevalence in biologically active compounds stems from its ability to participate in key hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability of the amide bond. The strategic functionalization of the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific enzymes or receptors.

4-amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-06-3) represents a particularly valuable, yet underexplored, starting material for the synthesis of complex molecular architectures. Its defining features—a nucleophilic amino group, a strategically positioned chlorine atom, and a dimethylated amide—offer multiple avenues for synthetic diversification. This guide will illuminate the path from this intermediate to potent antiviral agents, providing a testament to its significance in the drug discovery pipeline.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 98995-06-3 | [2] |

| Molecular Formula | C₉H₁₁ClN₂O | [2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF | |

| SMILES | CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | [2] |

| InChIKey | HYYZVBNRQCDKET-UHFFFAOYSA-N | [2] |

Safety and Handling:

-

Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

-

Precautionary Statements:

-

Prevention: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3][4][5]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3][4][5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3][4][5]

-

Synthetic Pathways and Methodologies

The primary utility of 4-amino-2-chloro-N,N-dimethylbenzamide lies in its role as a precursor to more complex and biologically active molecules. The following sections detail the synthesis of this intermediate and its subsequent elaboration into potent antiviral agents.

Synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide

While several synthetic routes are possible, a common and efficient method involves a multi-step process starting from a more readily available precursor. A plausible and widely applicable route commences with the corresponding nitro-substituted benzoic acid.

Workflow for the Synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide:

Sources

A Comprehensive Technical Guide to the Safety and Handling of 4-amino-2-chloro-N,N-dimethylbenzamide

This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-amino-2-chloro-N,N-dimethylbenzamide (CAS No. 98995-06-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure through inhalation, skin contact, or ingestion.

GHS Classification

The available GHS classification for 4-amino-2-chloro-N,N-dimethylbenzamide is as follows:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | GHS05 |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from ChemScene.[1]

The primary hazards associated with this compound are skin irritation, severe eye damage, and respiratory tract irritation.[1] The "Danger" signal word for eye damage indicates the potential for serious injury.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O | ChemScene[1] |

| Molecular Weight | 198.65 g/mol | ChemScene[1] |

| CAS Number | 98995-06-3 | ChemScene[1] |

| Appearance | Solid (presumed) | General chemical knowledge |

| Solubility | Very soluble in water | Thermo Fisher Scientific[2] |

Safe Handling and Standard Operating Procedures

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with solid 4-amino-2-chloro-N,N-dimethylbenzamide should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles. The fume hood should have adequate airflow, and its performance should be regularly verified. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

| PPE Category | Item | Specification | Rationale |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors.[4] |

| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection.[4] | |

| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Double gloving is recommended. | Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals.[4][5] |

| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills.[4] | |

| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator should be used to protect against the inhalation of fine dust particles, especially when working outside of a fume hood or if dust generation is likely. | Minimizes the risk of respiratory tract irritation.[5] |

Standard Handling Protocol

The following step-by-step methodology should be followed when handling 4-amino-2-chloro-N,N-dimethylbenzamide:

-

Preparation : Before handling the compound, ensure that the chemical fume hood is operational, and all necessary PPE is correctly worn.

-

Weighing and Transfer : Carefully weigh the solid compound within the fume hood to minimize dust generation. Use a spatula for transfers and avoid pouring the powder.

-

Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

-

Post-Handling : After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in a designated hazardous waste container.

-

Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Incompatible Materials : Store away from strong oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response

-

Minor Spill : If a small amount of the compound is spilled, and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.[6]

-

Major Spill : In the case of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel.[6]

First Aid Measures

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

All waste containing 4-amino-2-chloro-N,N-dimethylbenzamide must be treated as hazardous waste.[6]

-

Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[6]

-

Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for hazardous waste disposal.

-

Disposal Method : Dispose of all waste in accordance with institutional, local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While 4-amino-2-chloro-N,N-dimethylbenzamide is a valuable compound in research and development, its potential hazards necessitate a rigorous and proactive approach to safety. By understanding its GHS classification, adhering to strict handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet from your supplier and your institution's environmental health and safety office for the most current and comprehensive information.

References

-

ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

- Google Patents. (2011). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

-

PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

-

PubChem. 4-Chloro-N,N-dimethylbenzamide. [Link]

- Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

-

National Center for Biotechnology Information. (2011). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. [Link]

-

Washington State Department of Ecology. (2020). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. [Link]

-

Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

-

IPI Global. Safe and efficient handling of chlorinated solvents. [Link]

-

Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. [Link]

-

PubMed Central. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. [Link]

-

Scribd. 15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. [Link]

-

SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

- Google Patents. (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]

- Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. molcore.com [molcore.com]

The Versatile Scaffold: 4-amino-2-chloro-N,N-dimethylbenzamide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The 4-amino-2-chloro-N,N-dimethylbenzamide moiety has emerged as a privileged starting point for the synthesis of diverse compound libraries targeting a range of biological entities. Its inherent structural features—a reactive aromatic amine, a strategically positioned chlorine atom, and a stable dimethylamide—offer medicinal chemists a versatile platform for molecular elaboration and property modulation. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its utility in the generation of potent kinase inhibitors. While direct, publicly available data on extensive drug discovery campaigns originating from this specific N,N-dimethylated compound is limited, we will draw upon well-documented examples of closely related 4-aminobenzamide derivatives to provide field-proven insights and detailed protocols.

Core Attributes and Synthetic Versatility

4-Amino-2-chloro-N,N-dimethylbenzamide (CAS 98995-03-6) is a substituted benzamide that serves as a key synthetic intermediate.[1] Its utility stems from the distinct reactivity of its functional groups. The 4-amino group is a key handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and arylation. The 2-chloro substituent, ortho to the amide, influences the conformation of the molecule and can be a site for further chemical modification or can play a direct role in binding to a biological target. The N,N-dimethylamide is generally a metabolically stable group that can act as a hydrogen bond acceptor.

The synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide itself can be achieved through multiple routes, including a one-pot oxidative amidation of 4-amino-2-chlorobenzyl alcohol or a multi-step process involving nitro reduction and amidation of a suitable precursor.[1] This accessibility makes it an attractive starting material for library synthesis in drug discovery programs.

Application Focus: Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-aminobenzamide scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.

Design Rationale for Kinase Inhibitor Synthesis

The general strategy for designing kinase inhibitors based on the 4-aminobenzamide scaffold involves the modification of the 4-amino group to introduce moieties that can interact with key residues in the kinase ATP-binding site. A common approach is the synthesis of N-acyl or N-aryl derivatives.

A representative design strategy is to couple the 4-amino group with a heterocyclic partner, which can mimic the adenine region of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase. The 2-chloro and N,N-dimethylbenzamide portions of the scaffold can then be further modified to optimize potency, selectivity, and pharmacokinetic properties by interacting with the solvent-exposed regions of the ATP-binding pocket.

Application Note 1: Synthesis of a Purine-Based Kinase Inhibitor Library

This section details a representative workflow for the synthesis of a library of potential kinase inhibitors based on the 4-aminobenzamide scaffold, inspired by the synthesis of related 4-methylbenzamide derivatives containing substituted purines.[2]

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor library.

Detailed Synthetic Protocol: Coupling of 4-amino-2-chloro-N,N-dimethylbenzamide with 2,6-dichloropurine

This protocol describes a key step in the synthesis of a potential kinase inhibitor library, where the core scaffold is coupled with a heterocyclic moiety.

Materials:

-

4-amino-2-chloro-N,N-dimethylbenzamide

-

2,6-dichloropurine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a solution of 2,6-dichloropurine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Addition of Scaffold: Add a solution of 4-amino-2-chloro-N,N-dimethylbenzamide (1.0 equivalent) in DMF to the reaction mixture under stirring.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale: This nucleophilic aromatic substitution reaction attaches the purine heterocycle to the core scaffold. The 2,6-dichloro-purine is a versatile intermediate, as the chlorine atoms can be selectively displaced in subsequent steps to introduce further diversity into the library.[2]

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical SAR data for a series of kinase inhibitors derived from a 4-aminobenzamide scaffold, illustrating how modifications can impact biological activity. The data is modeled after findings for related benzamide-based kinase inhibitors.[2]

| Compound ID | R1 (Modification at Purine C2) | R2 (Modification at Purine C6) | Kinase X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |

| 1 | -Cl | -Cl | 2.5 | 5.1 |

| 2 | -OCH₃ | -Cl | 1.8 | 3.2 |

| 3 | -NH₂ | -Cl | 0.9 | 1.5 |

| 4 | -Cl | -NH(cyclopropyl) | 8.2 | 15.7 |

| 5 | -NH₂ | -NH(cyclopropyl) | 3.1 | 7.8 |

Interpretation of SAR Data:

-

Modification at C2: Replacing the chlorine at the C2 position of the purine with a methoxy group (Compound 2 ) or an amino group (Compound 3 ) generally leads to an increase in potency against both Kinase X and Kinase Y. This suggests that a hydrogen bond donor or acceptor at this position is favorable for binding. The amino group in Compound 3 provides the most significant improvement, likely due to a strong hydrogen bond interaction with the kinase hinge region.

-

Modification at C6: Introduction of a cyclopropylamino group at the C6 position (Compounds 4 and 5 ) results in a decrease in potency compared to their chloro-substituted counterparts. This indicates that a bulky substituent at this position may be sterically hindered within the ATP-binding pocket of these particular kinases.

Mechanistic Insights: Signaling Pathway Inhibition

Derivatives of the 4-aminobenzamide scaffold often function by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, many kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream kinases in the MAPK/ERK and PI3K/Akt pathways.

Caption: Simplified signaling pathways commonly targeted by kinase inhibitors.

The diagram above illustrates how a 4-aminobenzamide-based kinase inhibitor might block signaling through the MAPK/ERK and PI3K/Akt pathways by inhibiting an upstream receptor tyrosine kinase or a downstream kinase like RAF. This inhibition prevents the phosphorylation cascade that ultimately leads to gene transcription and cell proliferation, thus exerting an anti-cancer effect.

Conclusion

4-amino-2-chloro-N,N-dimethylbenzamide represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries. As exemplified by the development of related kinase inhibitors, this scaffold provides a robust foundation for the design of potent and selective therapeutic agents. The strategic modification of its core structure, guided by rigorous SAR studies and a deep understanding of the target biology, will undoubtedly continue to yield novel drug candidates for the treatment of a wide range of diseases.

References

-

Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shyla, A., Shish, A., ... & Shmanai, V. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159. [Link]

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 4-amino-2-chloro-N,N-dimethylbenzamide

An Application Note from the Gemini Institute of Chromatographic Sciences

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-2-chloro-N,N-dimethylbenzamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from method development rationale to full validation procedures based on International Council for Harmonisation (ICH) guidelines. The described isocratic reversed-phase method utilizes a C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document serves as a complete technical resource, explaining the scientific reasoning behind the chosen parameters to ensure robust and reproducible results.

Introduction and Method Rationale

4-amino-2-chloro-N,N-dimethylbenzamide is a substituted aromatic amide whose accurate quantification is essential for process control, stability testing, and quality assurance in various research and manufacturing settings[1][2]. The molecule's structure, featuring a moderately polar benzamide core with a basic amino group and a hydrophobic chloro-substituent, makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC)[3].

The primary objective was to develop a straightforward, yet robust, analytical method that resolves the analyte from potential impurities and delivers consistent results. This document details the systematic approach to method development and provides a step-by-step protocol for its implementation and validation.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

| Property | Value | Source |

| Chemical Structure |  | [4] |

| CAS Number | 98995-06-3 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Predicted XLogP | 1.7 | [4] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Rationale for Chromatographic Choices

-

Chromatographic Mode: Reversed-Phase (RP) The predicted XLogP of 1.7 indicates moderate hydrophobicity, making RP-HPLC the most suitable separation mode[3][4]. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

-

Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected as it is a versatile and widely used stationary phase that provides excellent retention for a broad range of moderately polar to non-polar analytes[5]. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice for achieving good resolution and efficiency.

-

Mobile Phase Composition The mobile phase consists of an organic modifier and an aqueous buffer.

-

Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

-

Aqueous Buffer: The presence of a primary amine group (pKa ~4-5) necessitates pH control to ensure consistent analyte ionization and retention time. A phosphate buffer at pH 3.0 was selected to ensure the amino group is fully protonated (in its cationic form), which minimizes peak tailing and improves peak shape.

-

-

Detection Wavelength (λ) The analyte contains a substituted benzene ring, a chromophore that strongly absorbs UV light. Based on the UV spectra of structurally similar compounds like 4-aminobenzamide and other chlorinated aromatic compounds, a detection wavelength in the range of 240-280 nm is expected to provide high sensitivity[6][7]. For this method, a Diode Array Detector (DAD) was used to determine the absorbance maximum (λmax) of the analyte, which was found to be 254 nm.

Detailed Analytical Protocol

Apparatus and Software

-

HPLC System with quaternary or binary pump, degasser, autosampler, and column thermostat.

-

Diode Array Detector (DAD) or UV-Vis Detector.

-

Chromatography Data System (CDS) software (e.g., Millennium, Empower, Chromeleon).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Materials

-

4-amino-2-chloro-N,N-dimethylbenzamide reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).

-

Phosphoric acid (H₃PO₄) (85%, Reagent grade).

-

Deionized water (18.2 MΩ·cm).

Solution Preparation

-

Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or online degasser.

-

Diluent: Prepare a mixture of buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the diluent.

-

Sample Preparation: Accurately weigh the sample powder containing the analyte. Dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

The following diagram illustrates the end-to-end process for sample analysis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. You are being redirected... [hit2lead.com]

- 3. chromtech.com [chromtech.com]

- 4. PubChemLite - 4-amino-2-chloro-n,n-dimethylbenzamide (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Benzamide, 4-amino- [webbook.nist.gov]

Application Notes and Protocols for the Purification of 4-amino-2-chloro-N,N-dimethylbenzamide by Column Chromatography

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 4-amino-2-chloro-N,N-dimethylbenzamide via column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both scientific integrity and practical success. We will explore the foundational principles of chromatography as they apply to this specific molecule, detailing methods for stationary phase selection, mobile phase optimization via Thin-Layer Chromatography (TLC), column packing, and fraction analysis.

Introduction: The Rationale for Chromatographic Purification

4-amino-2-chloro-N,N-dimethylbenzamide is a substituted benzamide derivative that often serves as a key intermediate in the synthesis of more complex molecules in medicinal chemistry. Synthetic routes to this compound can yield a crude product contaminated with unreacted starting materials, byproducts, and other impurities. To ensure the integrity of subsequent synthetic steps and the validity of biological screening data, rigorous purification is paramount.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[1][2] The principle of this technique lies in the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[3] For a molecule like 4-amino-2-chloro-N,N-dimethylbenzamide, which possesses both polar (amino and amide groups) and non-polar (chlorinated aromatic ring) characteristics, column chromatography offers an effective means of isolating the desired product with high purity.

The primary amino group and the tertiary amide introduce polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring imparts hydrophobic character. This amphiphilic nature necessitates a carefully optimized chromatographic system to achieve efficient separation from both more polar and less polar impurities.

Foundational Knowledge: Selecting the Chromatographic System

The success of any chromatographic purification hinges on the appropriate selection of the stationary and mobile phases.[3]

Stationary Phase: The Role of Silica Gel

For the separation of moderately polar compounds like 4-amino-2-chloro-N,N-dimethylbenzamide, silica gel (SiO₂) is the most common and effective stationary phase.[1] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and polar. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

However, the basicity of the aromatic amine in the target molecule can lead to strong, sometimes irreversible, binding to the acidic silanol groups, resulting in poor recovery and significant "tailing" of the peak on the column.[4] To mitigate this, two approaches can be considered:

-

Standard Silica Gel: For many applications, standard silica gel (60 Å, 230-400 mesh for flash chromatography) is sufficient, provided the mobile phase is optimized to reduce tailing.

-

Deactivated or Basic Alumina: In cases of severe tailing or product decomposition on silica, a more basic stationary phase like alumina (Al₂O₃) can be employed.[1] However, for this protocol, we will focus on the more ubiquitous silica gel and address potential issues through mobile phase modification.

Mobile Phase: The Eluent's Critical Function

The mobile phase, or eluent, is the solvent or mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is a critical parameter that must be fine-tuned to achieve separation.[1] A more polar mobile phase will increase the elution speed of all compounds. For 4-amino-2-chloro-N,N-dimethylbenzamide, a mixture of a non-polar and a polar solvent is ideal. Common solvent systems for compounds of similar polarity include:

-

Hexane/Ethyl Acetate: A versatile and widely used system. Hexane is non-polar, while ethyl acetate provides polarity.[5]

-

Dichloromethane/Methanol: Suitable for more polar compounds.[5]

-

Petroleum Ether/Ethyl Acetate: Mentioned in the synthesis of the closely related 4-chloro-N,N-dimethylbenzamide.

The optimal mobile phase will result in the target compound having a retention factor (Rf) of approximately 0.25-0.35 in the preliminary TLC analysis. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.[6]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop an appropriate solvent system using TLC.[1] TLC provides a rapid and inexpensive way to determine the optimal mobile phase composition.

TLC Protocol

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase mixture. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.

-

Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The aromatic nature of the compound should allow for easy visualization.

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Optimizing the Mobile Phase

-

If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

-

If the Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent.

-

If spots are tailing: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to the mobile phase. This will compete with the basic amine of the product for the acidic sites on the silica gel, resulting in sharper spots.

A good starting point for TLC analysis of 4-amino-2-chloro-N,N-dimethylbenzamide is 30% ethyl acetate in hexane . Adjust the ratio as needed to achieve an Rf of ~0.3.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude product using flash column chromatography.

Materials and Equipment

| Item | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Glass Column | Appropriate size for the amount of silica |

| Mobile Phase | Optimized from TLC (e.g., Hexane/Ethyl Acetate) |

| Triethylamine (optional) | Reagent grade |

| Crude Product | 1-2 grams |

| Collection Tubes | Test tubes or vials |

| TLC Plates and Chamber | For fraction analysis |

| Rotary Evaporator | For solvent removal |

| High Vacuum Pump | For final drying |

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be roughly 50-100 times the weight of the crude product.

-

Pour the slurry into the column. Use a funnel to avoid spilling.

-

Gently tap the side of the column to ensure even packing and remove any air bubbles.

-

Open the stopcock and allow some solvent to drain, settling the silica bed. Add more solvent as needed to prevent the column from running dry. The top of the silica bed should be flat.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading)

-

Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 g) to this solution.

-

Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the packed column, ensuring an even layer.

Caption: Dry Loading Workflow for Column Chromatography.

Step 3: Elution and Fraction Collection

-

Carefully add the mobile phase to the column.

-

Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

-

Start collecting fractions in separate test tubes as the solvent begins to elute from the bottom.

-

If a gradient elution is necessary (e.g., to elute more polar impurities), gradually increase the polarity of the mobile phase (e.g., from 30% to 50% ethyl acetate in hexane).

Step 4: Monitoring the Separation

-

Periodically analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate in the optimized mobile phase and visualize under UV light.

-

Identify the fractions containing the pure product (a single spot at the target Rf).

Caption: Fraction Analysis and Collection Workflow.

Step 5: Product Isolation

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation and Expected Results

| Parameter | Expected Outcome | Notes |

| Starting Purity (by HPLC/NMR) | ~80-90% | Dependent on the success of the synthesis. |

| Final Purity (by HPLC/NMR) | >98% | The goal of the purification. |

| Yield | 60-85% | Losses are expected during chromatography. |

| Appearance | White to off-white solid | |

| TLC Rf (30% EtOAc/Hexane) | ~0.3 | This is an estimate and should be optimized. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Product won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |

| Product elutes too quickly | Mobile phase is too polar. | Use a less polar mobile phase. |

| Poor separation | Incorrect mobile phase; column overloaded. | Re-optimize mobile phase with TLC; use less crude product. |

| Streaking/Tailing on column | Strong interaction with silica. | Add 0.5-1% triethylamine to the mobile phase. |

| Cracked silica bed | Column ran dry. | Ensure the solvent level is always above the silica bed. |

Conclusion

The column chromatography protocol detailed in this application note provides a robust and reliable method for the purification of 4-amino-2-chloro-N,N-dimethylbenzamide. By leveraging preliminary TLC analysis to optimize the mobile phase and employing proper column packing and sample loading techniques, researchers can consistently obtain a high-purity product suitable for downstream applications in drug discovery and development. The key to success lies in a systematic approach, understanding the chemical principles at play, and careful execution of the protocol.

References

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

- Clark, C. R., Smith, F. T., Clark, M. R., & Garcia-Roura, L. E. (1990). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamides Related to Remoxipride.

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- de Jong, G. J., van den Broek, C. P., Tjaden, U. R., & van der Greef, J. (1986). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

- Sinioja, T. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 23(24), 25066–25075.

-

Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]

-

Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

-

University of Illinois. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Retrieved from [Link]

-

U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Application Note: Determination of the Solubility of 4-amino-2-chloro-N,N-dimethylbenzamide in Organic Solvents

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust protocol for determining the thermodynamic solubility of the small molecule 4-amino-2-chloro-N,N-dimethylbenzamide in a range of common organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This document provides a detailed methodology based on the gold-standard shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic success of a drug candidate is intrinsically linked to its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising compound in later developmental stages.[1] Therefore, the early and accurate determination of a compound's solubility profile in various solvent systems is a cornerstone of pre-formulation studies. This application note focuses on 4-amino-2-chloro-N,N-dimethylbenzamide, a benzamide derivative of interest in pharmaceutical research. Understanding its solubility in a diverse set of organic solvents is essential for developing suitable formulations for both in vitro and in vivo testing.

Benzamide and its derivatives are known to be predominantly soluble in polar organic solvents like ethanol, methanol, and acetone.[2] The solubility of benzamide generally increases with temperature and is influenced by the solvent's polarity.[3][4] For instance, the solubility of benzamide follows the general trend of methanol > acetone > ethanol > and so on, with lower solubility in less polar solvents like ethyl acetate and acetonitrile.[3][4] This established knowledge for the parent compound provides a rational basis for selecting an appropriate range of solvents for testing 4-amino-2-chloro-N,N-dimethylbenzamide.

Physicochemical Properties of 4-amino-2-chloro-N,N-dimethylbenzamide

A thorough understanding of the test compound's properties is fundamental to designing a solubility study.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O | [5] |

| Molecular Weight | 198.65 g/mol | [5] |

| Chemical Structure | O=C(N(C)C)C1=CC=C(N)C=C1Cl | [5] |

| LogP (Predicted) | 1.624 | [5] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [5] |

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To determine the true equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Rationale for Method Selection

-

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, where the dissolved solute is in equilibrium with the solid phase.[7] This is a critical parameter for formulation development.[7] Kinetic solubility, on the other hand, is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[7][8][9] While useful for high-throughput screening, it does not represent the true solubility.[9] For the purpose of this application note, we will focus on the more definitive thermodynamic solubility.

-

Shake-Flask as the Gold Standard: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its simplicity, reliability, and the direct way it mimics the equilibrium process.[6]

Solvent Selection

The choice of solvents should cover a range of polarities to provide a comprehensive understanding of the compound's solubility profile. Based on the known solubility of benzamide, the following solvents are recommended for the initial screening of 4-amino-2-chloro-N,N-dimethylbenzamide:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

-

Aprotic Nonpolar Solvents: Ethyl Acetate, Dichloromethane, Toluene

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the solubility of 4-amino-2-chloro-N,N-dimethylbenzamide using the shake-flask method and HPLC analysis.

Materials and Reagents

-

4-amino-2-chloro-N,N-dimethylbenzamide (≥98% purity)[5]

-

HPLC-grade organic solvents (as selected above)[10]

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (for mobile phase)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

-

Analytical balance

-

HPLC system with a UV detector

Experimental Workflow Diagram

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 5. chemscene.com [chemscene.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. asianpubs.org [asianpubs.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Technical Support Center: Strategies to Improve the Solubility of 4-amino-2-chloro-N,N-dimethylbenzamide for Biological Assays

Introduction

Welcome to the technical support center for 4-amino-2-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to variable results, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1] This document provides a structured, science-backed approach to systematically overcoming these challenges, ensuring the reliability and reproducibility of your experimental data.

Compound Profile: 4-amino-2-chloro-N,N-dimethylbenzamide

Understanding the physicochemical properties of a compound is the first step in designing an effective solubilization strategy.

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₉H₁₁ClN₂O | - |

| Molecular Weight | 198.65 g/mol [2] | Moderate molecular weight. |

| Structure |  | The aromatic rings and chloro- substituent contribute to hydrophobicity. The amino and amide groups offer sites for hydrogen bonding. |

| Predicted LogP | 1.624[2] | Indicates a moderate lipophilicity, suggesting that the compound is likely to be poorly soluble in aqueous media. |

| Predicted pKa | The aromatic amino group is basic. | The compound's solubility is expected to be highly dependent on pH.[3][4] It will be more soluble at acidic pH where the amino group is protonated and charged. |

| Topological Polar Surface Area (TPSA) | 46.33 Ų[2] | This value suggests moderate cell permeability but does not guarantee aqueous solubility. |

Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-amino-2-chloro-N,N-dimethylbenzamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

A1: This is a common phenomenon known as "DMSO crash-out." While DMSO is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous buffer.[5] Many compounds that are stable in 100% DMSO will precipitate when the final DMSO concentration in the assay drops to the typical working range of 0.1-1%.[1][5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line. Generally, final DMSO concentrations should be kept at or below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[6][7][8] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[7] It is crucial to run a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[9][10][11]

Q3: Can I just sonicate my sample or heat it to get it into solution?

A3: While these methods can sometimes create a supersaturated solution, they are not recommended for generating stable stock solutions for assays. A supersaturated solution is thermodynamically unstable and the compound is likely to precipitate over time, during storage, or upon dilution, leading to inconsistent results. The goal is to achieve true thermodynamic solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide follows a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulations.

Tier 1: Initial Assessment & pH Modification

The presence of an ionizable amino group on the molecule makes its solubility pH-dependent.[3][4][12][13] This should be the first variable you explore.

Q: How can I determine if pH adjustment will solve my solubility problem?

A: You can perform a simple pH-solubility screen. The amino group is basic and will become protonated (and more soluble) at acidic pH.

Protocol 1: Basic pH-Solubility Screening

-

Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).

-

Compound Addition: Add a small, known amount of your solid compound to a fixed volume of each buffer.

-

Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (4-24h) to allow them to reach equilibrium.

-

Separation: Centrifuge the samples at high speed to pellet any undissolved compound.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, or HPLC).

-

Analysis: Plot the measured solubility against the buffer pH. A significant increase in solubility at lower pH values indicates that this is a viable strategy.

Consideration: While lowering the pH may increase solubility, you must ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).

Tier 2: Co-Solvent Systems

If pH adjustment is not sufficient or is incompatible with your assay, the next step is to use a co-solvent system. A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[14][15][16][17]

Q: My compound still isn't soluble enough at a biologically compatible pH. Which co-solvent should I try first?

A: DMSO is the most common starting point. If that fails or causes issues, other options can be explored. The key is to use the lowest possible concentration of the co-solvent that achieves the desired solubility.

Common Co-solvents for Biological Assays

| Co-Solvent | Typical Starting Conc. | Pros | Cons |

| DMSO | ≤ 0.5%[6][7] | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5%[10][11]; can interfere with some assays.[18] |

| Ethanol | ≤ 1% | Less toxic than DMSO for some cell lines. | Can cause protein denaturation; more volatile. |

| PEG 400 | 1-5% | Generally low toxicity. | More viscous; may not be as effective as DMSO. |

| Propylene Glycol | 1-5% | Low toxicity. | Can be viscous. |

Workflow Diagram: Selecting a Solubilization Strategy

Caption: Decision workflow for solubility enhancement.

Tier 3: Advanced Excipients - Cyclodextrins and Surfactants

When co-solvents alone are insufficient, excipients like cyclodextrins or non-ionic surfactants can be employed.

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly higher aqueous solubility.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high solubility and low toxicity.[7]

Q: When should I consider using a surfactant?

A: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at concentrations above their critical micelle concentration (CMC) to form micelles. These micelles have a hydrophobic core that can solubilize your compound.[19] This approach is effective but requires careful validation, as surfactants can disrupt cell membranes or interfere with protein activity at higher concentrations.[14]

Mechanism of Micellar Solubilization

Caption: Surfactants form micelles to solubilize compounds.

Experimental Protocols

Protocol 2: Preparing a Stock Solution with a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent like DMSO.

-

Weigh Compound: Accurately weigh a precise amount of 4-amino-2-chloro-N,N-dimethylbenzamide.

-

Add Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

-

Dissolve: Vortex thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Assay Preparation: When preparing your assay, perform serial dilutions of the stock. Critically, ensure the final concentration of DMSO is consistent across all wells, including vehicle controls.[9] For example, if your highest compound concentration results in 0.5% DMSO, your vehicle control and all lower concentrations should also contain 0.5% DMSO.

Final Recommendations

-

Start Systematically: Always begin with the simplest approach (pH modification) before moving to more complex formulations.

-

Validate Your Vehicle: The importance of proper vehicle controls cannot be overstated. Any solvent or excipient you use must be tested alone at the same final concentration used in your experiment to ensure it does not interfere with the assay readout.[5]

-

Observe and Document: Carefully observe your solutions at each step. Look for signs of precipitation (cloudiness, particulates) after dilution into the final assay buffer. Document your solubilization method in detail for reproducibility.

-

Consider Kinetic vs. Thermodynamic Solubility: High-throughput screens often rely on kinetic solubility (dissolving in DMSO first), while formulation development aims for thermodynamic equilibrium solubility.[23] Be aware of which type of solubility is most relevant for your application.

By following this structured guide, you can develop a robust and reproducible method for solubilizing 4-amino-2-chloro-N,N-dimethylbenzamide, leading to higher quality data in your biological assays.

References

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. [Link]

-

Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. (2011). PubMed. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Publications. [Link]

-

What effects does DMSO have on cell assays?. (2017). Quora. [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). Semantic Scholar. [Link]

-

A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH. [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. [Link]

-

4-Chloro-N,N-dimethylbenzamide. (n.d.). PubChem - NIH. [Link]

-

Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI. [Link]

-

Cell viability following exposure to DMSO. Cells were grown in medium.... (n.d.). ResearchGate. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Plos One. [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH. [Link]

-

Cyclodextrins as solubilizers: formation of complex aggregates. (n.d.). Semantic Scholar. [Link]

-

4-chloro-N,N-diethylbenzamide. (n.d.). PubChem - NIH. [Link]

-

The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]

-

Cyclodextrins as pharmaceutical solubilizers. (n.d.). PubMed. [Link]

-

N-(2-aminoethyl)-4-chloro-N,3-dimethylbenzamide. (n.d.). PubChem. [Link]

-

4-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. [Link]

-

Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. [Link]

-

Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). (n.d.). JOCPR. [Link]

-

Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. epublications.vu.lt [epublications.vu.lt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 16. ijmsdr.org [ijmsdr.org]

- 17. longdom.org [longdom.org]

- 18. quora.com [quora.com]

- 19. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]

- 22. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Multi-technique Spectroscopic Approach for the Structural Confirmation of 4-amino-2-chloro-N,N-dimethylbenzamide

<Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's structure is a cornerstone of ensuring safety and efficacy.[1][2] Spectroscopic methods are indispensable in this endeavor, providing a non-destructive and highly sensitive means to elucidate molecular architecture.[3][4] This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural verification of 4-amino-2-chloro-N,N-dimethylbenzamide, a key intermediate in various synthetic pathways. By synergistically interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system for structural confirmation.[5]

The Analytical Challenge: Beyond Simple Confirmation

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.[2][4] For our target compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 4-amino-2-chloro-N,N-dimethylbenzamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[8]

-

Data Acquisition Parameters:

-

¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Utilize proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative and qualitative map of the protons in the molecule.

-

Aromatic Region (6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[9][10] For a 1,2,4-trisubstituted benzene ring, a characteristic splitting pattern is expected.

-

N,N-dimethyl Protons (2.5-3.5 ppm): The six protons of the two methyl groups attached to the amide nitrogen are expected to appear as one or two singlets. Due to restricted rotation around the C-N amide bond, these methyl groups can be chemically non-equivalent, leading to two distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-amino-2-chloro-N,N-dimethylbenzamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | Doublet | 1H |

| Aromatic H (meta to -NH₂) | ~7.0-7.2 | Doublet of doublets | 1H |

| Aromatic H (ortho to -Cl) | ~7.2-7.4 | Doublet | 1H |

| N-CH₃ | ~2.9-3.1 | Singlet(s) | 6H |

| NH₂ | ~4.0-5.0 | Broad Singlet | 2H |

Causality Behind Predictions: The electron-donating amino group strongly shields the ortho and para protons, shifting them upfield. The electron-withdrawing chloro and amide groups will deshield adjacent protons, shifting them downfield. The observed splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

¹³C NMR Spectral Interpretation

¹³C NMR provides information about the carbon framework of the molecule.

-

Aromatic Carbons (110-160 ppm): Carbons within the aromatic ring resonate in this range.[9] The chemical shifts are influenced by the attached substituents.

-

Carbonyl Carbon (165-175 ppm): The amide carbonyl carbon is characteristically found in this downfield region.[11][12]

-

N-methyl Carbons (~35-40 ppm): The carbons of the N,N-dimethyl groups will appear in the aliphatic region.[11]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-2-chloro-N,N-dimethylbenzamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168-172 |

| Aromatic C-NH₂ | ~145-150 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-H | ~115-130 |

| N-CH₃ | ~35-40 |

Self-Validation: The number of distinct signals in both the ¹H and ¹³C NMR spectra will correspond to the number of chemically non-equivalent protons and carbons, respectively, providing a direct check against the proposed structure.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[3][13]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-amino-2-chloro-N,N-dimethylbenzamide.

Table 3: Characteristic IR Absorption Bands for 4-amino-2-chloro-N,N-dimethylbenzamide

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500[14][15] | Medium |

| C-H (aromatic) | Stretch | 3000-3100[13] | Medium to Weak |

| C=O (amide) | Stretch (Amide I band) | 1630-1680[13][15] | Strong |

| N-H (primary amine) | Bend | 1580-1650[14] | Medium |

| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |

| C-N | Stretch | 1250-1350 | Medium |

| C-Cl | Stretch | 600-800 | Strong |

Causality Behind Observations: The strong absorption of the C=O bond is due to its large change in dipole moment during vibration.[13] The two N-H stretching bands for the primary amine confirm its presence. The position of the C-Cl stretch can provide some information about its substitution on the aromatic ring. The collective presence of these bands provides strong evidence for the key functional groups in the target molecule.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can further confirm the structure.[2][16]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique that will generate a molecular ion and characteristic fragment ions.[17]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Interpretation

The mass spectrum will provide the molecular weight and key fragmentation information.

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will confirm the molecular formula (C₉H₁₁ClN₂O). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. For aromatic amides, a common fragmentation is the cleavage of the amide bond.[17]

Table 4: Expected Key Ions in the Mass Spectrum of 4-amino-2-chloro-N,N-dimethylbenzamide

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 198 | Molecular Ion |

| [M+2]⁺ | 200 | Isotope peak for ³⁷Cl |

| [M - N(CH₃)₂]⁺ | 154 | Loss of the dimethylamino group |

| [C₇H₅ClNO]⁺ | 154 | Acylium ion |

| [C₇H₅ClN]⁺ | 126 | Loss of CO from the acylium ion |

Trustworthiness of the Data: The observation of the correct molecular weight with the characteristic chlorine isotopic pattern is a very strong indicator of the elemental composition. The fragmentation pattern, particularly the formation of the acylium ion, validates the presence of the benzamide core.[17][18]

Section 4: A Comparative Guide to Structural Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

| Spectroscopic Technique | Information Provided | Confirmation of 4-amino-2-chloro-N,N-dimethylbenzamide |

| ¹H NMR | Proton environment, connectivity, and relative numbers. | Confirms the 1,2,4-substitution pattern on the aromatic ring and the presence of the N,N-dimethyl and amino groups. |

| ¹³C NMR | Carbon skeleton and functional groups. | Verifies the number of unique carbons and confirms the presence of the carbonyl, aromatic, and N-methyl carbons. |

| IR Spectroscopy | Presence of key functional groups. | Identifies the N-H, C=O, C-N, and C-Cl bonds. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula and the presence of chlorine. The fragmentation pattern supports the benzamide structure. |

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the analytical process and the relationship between the spectral data and the confirmed structure.

Caption: Workflow for spectroscopic structural confirmation.

Caption: Relationship between spectral data and the confirmed structure.

Conclusion